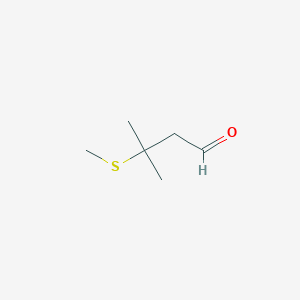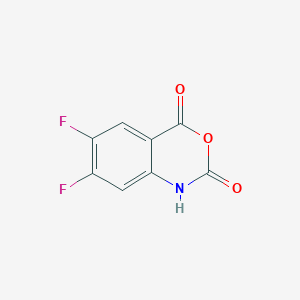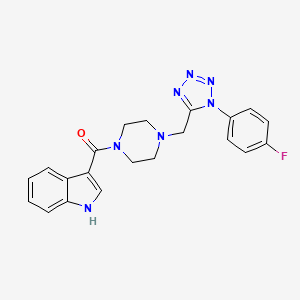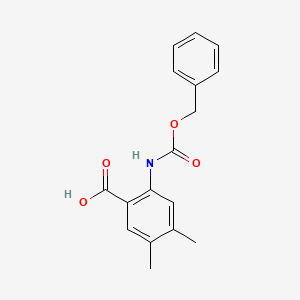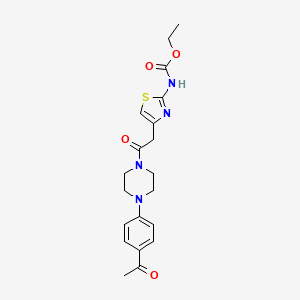![molecular formula C18H15NO4 B2714316 (3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione CAS No. 364597-24-0](/img/structure/B2714316.png)
(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy might be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve observing changes in the compound under different conditions, or using spectroscopic techniques to study the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s properties, such as its melting point, boiling point, solubility, and stability. It could also involve studying its chemical properties, such as its acidity or basicity .科学的研究の応用
Synthesis and Characterization
Efficient Synthesis Techniques : The research highlights efficient synthesis methods for chromene derivatives, showcasing atom economical one-pot multicomponent synthesis processes that yield densely functionalized 4H-chromene derivatives. Such methodologies emphasize the importance of these compounds in medicinal chemistry due to their promising pharmacological properties (Boominathan et al., 2011).
Structural and Spectroscopic Studies : Detailed structural and spectroscopic analyses of new aminocoumarin derivatives have been conducted, revealing insights into the molecular geometry, electronic properties, and interaction patterns, such as hydrogen bonding and π-π stacking. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Brahmia et al., 2019).
Medicinal Chemistry and Pharmacology
- Anticancer Activity : Research into pyrano[2,3-f]chromene-4,8-dione derivatives has shown significant potential as anticancer agents. The synthesis of these derivatives and their evaluation against various human cancer cell lines indicate promising directions for the development of new therapeutic agents (Hongshuang Li et al., 2017).
Material Science and Catalysis
Catalysis and Green Chemistry : Innovations in catalyst development for the synthesis of chromene derivatives highlight the role of these compounds in promoting green chemistry principles. For instance, the use of L-proline as a catalyst facilitates the formation of various substituted 4H-chromene derivatives under mild and metal-free conditions, underscoring the environmental benefits of such processes (Li et al., 2012).
Novel Catalytic Materials : The development of novel catalytic materials, such as 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles, demonstrates the versatility of chromene derivatives in facilitating efficient synthetic processes. This approach not only enhances the yield of targeted compounds but also offers advantages in terms of catalyst reusability and environmental sustainability (Safaei‐Ghomi et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[(4-ethoxyphenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-11-15-17(20)14-5-3-4-6-16(14)23-18(15)21/h3-11,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRQPCUIVKSONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2714233.png)


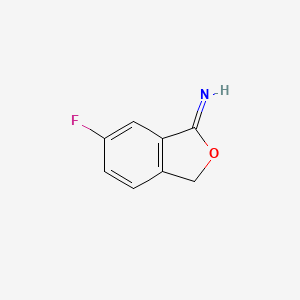


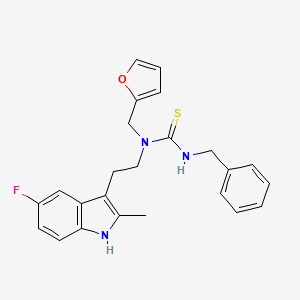

![Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate](/img/structure/B2714248.png)
